3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolidin-4-one moiety. The Z-configuration of the exocyclic double bond at position 5 of the thiazolidinone ring is critical for its stereoelectronic properties and biological interactions . Key structural attributes include:
- 3-Methoxypropylamino group: Introduces hydrogen-bonding capacity and moderate polarity, balancing solubility and bioavailability .
- Thioxo group at position 2 of the thiazolidinone ring: Contributes to electron delocalization and metal-chelating activity .
The compound’s molecular formula is C₂₄H₂₇N₅O₃S₂, with a monoisotopic mass of 521.15 g/mol (calculated from ). Its synthetic route likely involves condensation of a substituted pyrido[1,2-a]pyrimidin-4-one aldehyde with a thiazolidinone precursor under microwave or reflux conditions, analogous to methods in and .
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-13-7-11-23-19-16(20(27)25-12-6-5-10-18(25)24-19)14-17-21(28)26(22(30)31-17)15-8-3-2-4-9-15/h5-6,10,12,14-15,23H,2-4,7-9,11,13H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJYEIHNQSIQHL-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thiazolidine ring through a cyclization reaction.
- Introduction of the cyclohexyl group via alkylation or acylation.
- Construction of the pyrido[1,2-a]pyrimidinone core through condensation reactions.
- Final assembly of the molecule by linking the thiazolidine and pyrido[1,2-a]pyrimidinone units.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalytic processes to enhance reaction efficiency.
- Implementation of continuous flow chemistry for large-scale production.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular pathways: Influencing signal transduction or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Structure Influence: Pyrido[1,2-a]pyrimidin-4-one derivatives (Target, ) exhibit broader π-conjugation than pyrazolo[3,4-d]pyrimidin-4-ones (), enhancing electron-deficient character for kinase inhibition . Thieno[3,4-d]pyrimidin-4-one () demonstrates higher planarity, favoring intercalation with DNA/RNA targets .
Substituent Effects: Cyclohexyl vs. 3-Methoxypropylamino vs. THF-methylamino: The methoxypropyl group (Target) offers superior aqueous solubility (logP ~2.1 predicted) compared to the hydrophobic THF-methyl group (logP ~3.5) .
Bioactivity Trends: Thiazolidinone-containing compounds (Target, ) show anti-inflammatory and antimicrobial activity, likely via thiol-redox modulation . Chromenyl-thiazolo hybrids () exhibit anticancer activity through topoisomerase inhibition .
Analytical and Computational Data
- X-ray Crystallography : The Target Compound’s structure was likely resolved using SHELX () or WinGX (), with R-factors <0.05 for high precision .
- DFT Calculations : Comparative studies () suggest that electron-withdrawing groups (e.g., thioxo) lower LUMO energies (−2.1 eV), enhancing electrophilic reactivity .
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a unique structural arrangement comprising a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and an amino group. Its molecular formula is with a monoisotopic mass of approximately 517.18 Da. The structural components contribute to its diverse biological activities.
Key Structural Features
| Component | Description |
|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | Core structure associated with various biological activities |
| Thiazolidinone moiety | Imparts unique chemical properties and potential pharmacological effects |
| Amino group | Enhances interaction with biological targets |
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. Studies have shown that derivatives containing thiazolidinone rings can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, compounds with similar thiazolidinone structures demonstrated enhanced antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
Anticancer Potential
The compound's unique structure suggests potential anticancer activity. Preliminary studies indicate that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The mechanisms are believed to involve modulation of enzyme activity and receptor interactions, although detailed pathways remain to be fully elucidated .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may:
- Inhibit key enzymes involved in metabolic processes.
- Interact with cellular receptors to modulate signaling pathways.
- Induce apoptosis in cancer cells through various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar thiazolidinone derivatives:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of new thiazolidinone derivatives against multiple bacterial strains. Results indicated that some compounds had activity exceeding that of conventional antibiotics .
- Anticancer Evaluation : Another research project focused on the synthesis and evaluation of thiazolidinone-containing compounds for anticancer properties. The study found promising results in inhibiting tumor growth in vitro and in vivo models .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound may bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
Future Directions
Given the promising biological activities associated with This compound , future research should focus on:
- Detailed mechanistic studies to elucidate its action pathways.
- Optimization of the compound's structure to enhance efficacy and reduce toxicity.
- Clinical trials to evaluate its safety and effectiveness in humans.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Thiazolidinone ring formation : Use Lewis acids (e.g., ZnCl₂) as catalysts under reflux in solvents like acetonitrile or DMSO to enhance cyclization efficiency .
- Coupling reactions : Optimize Z-configuration retention by controlling reaction temperature (40–60°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
A combination of ¹H/¹³C NMR (to verify substituent positions and Z/E configuration), IR spectroscopy (to confirm thioxo and carbonyl groups), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the thiazolidinone ring and methoxypropylamino group spatial arrangement .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer potential : Use cell viability assays (e.g., MTT) against human cancer lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Mechanistic insights : Pair with molecular docking to predict interactions with targets like kinases or DNA topoisomerases .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC before assays. For example, impurities >5% can skew IC₅₀ values in cytotoxicity studies .
- Assay conditions : Standardize protocols (e.g., serum-free media, consistent incubation times) to minimize variability .
- Structural analogs : Compare activity with derivatives (Table 1) to identify structure-activity relationships (SARs).
Table 1: Structural Analogs and Key Features
| Compound Name | Key Modifications | Biological Activity Notes |
|---|---|---|
| 9-Methyl-2-(propylamino)-4H-pyrido... | Lacks thiazolidinone ring | Lower anticancer activity |
| 4-Oxo-2-thioxo-1,3-thiazolidin | Simpler scaffold | Antimicrobial only |
Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Pathway analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Target validation : Use CRISPR-Cas9 knockout models to confirm suspected targets (e.g., PI3K/AKT) .
- In vivo models : Dose-response studies in xenograft mice (e.g., 10–50 mg/kg, oral/IP) to assess bioavailability and toxicity .
Q. How to address challenges in scaling up synthesis without compromising stereochemical purity?
- Catalyst selection : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
- Solvent optimization : Replace DMSO with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce byproducts .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
Methodological Considerations
Q. What strategies ensure reproducibility in dose-response studies?
- Stock solution preparation : Dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) .
- Data normalization : Express results as % inhibition relative to vehicle-treated controls, with triplicate technical replicates .
Q. How can computational methods complement experimental research on this compound?
- Molecular dynamics (MD) simulations : Model binding stability with targets (e.g., >50 ns simulations) to predict residence times .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity data to guide derivative design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
